molecular formula C24H22N4O4 B2412081 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 923216-33-5

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2412081
CAS RN: 923216-33-5
M. Wt: 430.464
InChI Key: UAILVAVORWBSMQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds are known to have broad-spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

The synthesis of similar compounds, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, has been achieved by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .


Molecular Structure Analysis

The compound contains a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is a bicyclic system with a pyridine ring fused to a pyrimidinone ring . It also has a p-methoxybenzyl (PMB) group and a p-tolyl group attached to it .


Chemical Reactions Analysis

The PMB group can be protected or deprotected under the same conditions as the benzyl group. It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones, it may share some of their properties .

properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-16-5-9-18(10-6-16)26-21(29)15-27-20-4-3-13-25-22(20)23(30)28(24(27)31)14-17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAILVAVORWBSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

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